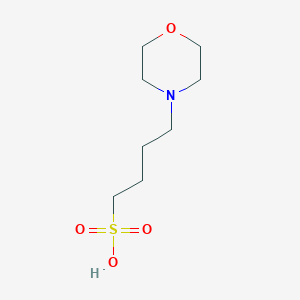

4-Morpholinobutane-1-sulfonic acid

Overview

Description

Morpholines and their derivatives, including 4-Morpholinobutane-1-sulfonic acid, are a class of organic compounds characterized by their incorporation of the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. These compounds are known for their versatility in organic synthesis, serving as catalysts, auxiliaries, and biologically active substances, as well as building blocks for further chemical modifications (Palchikov, 2013).

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-Morpholinobutane-1-sulfonic acid, can be achieved through various routes starting from vicinal amino alcohols, derivatives, oxiranes, and aziridines. These methods highlight the adaptability of morpholine chemistry in creating a wide range of biologically active compounds and serve as a foundation for innovative organic synthesis strategies (Palchikov, 2013).

Scientific Research Applications

Applications in Antibiotic Modulation

4-Morpholinobutane-1-sulfonic acid and its derivatives exhibit significant potential in the field of medical science, particularly in enhancing the efficacy of antibiotics against multidrug-resistant strains. A study by Oliveira et al. (2015) revealed the modulating activity of 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, against standard and multi-resistant strains of various microorganisms. The research highlighted its potential in reducing the minimum inhibitory concentration (MIC) of antibiotics, exemplified by its synergistic effect with amikacin against P. aeruginosa, indicating its potential as an antibiotic adjuvant in treating resistant infections (Oliveira et al., 2015).

Catalytic and Synthetic Applications

The versatility of 4-Morpholinobutane-1-sulfonic acid extends to its utility in chemical synthesis. Goli-Jolodar et al. (2016) developed a novel nano-sized N-sulfonic acid that demonstrated efficiency in promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process. The study emphasized the catalyst's reusability and its effectiveness in yielding products with excellent purity and yields, underscoring its potential in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

Environmental Monitoring

The environmental implications of 4-Morpholinobutane-1-sulfonic acid derivatives are also noteworthy. Zhang et al. (2019) developed a method employing ion chromatography and solid-phase extraction for detecting morpholinium cations in environmental water samples. The study's methodology showed promising results in monitoring the presence of these compounds in various water sources, highlighting the compound's significance in environmental chemistry and pollution monitoring (Zhang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a type of zwitterionic buffer, similar to MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid)

Mode of Action

MOBS, like other buffers, does not interact with targets in the traditional sense of binding to a receptor or enzyme. Instead, it acts by resisting changes in pH. When an acid (H+ donor) or base (H+ acceptor) is added to a solution, the buffer compound can donate or accept H+ ions to counteract the pH change .

Biochemical Pathways

By resisting pH changes, buffers like MOBS help ensure that enzymes can function properly .

Result of Action

The primary result of MOBS’s action is the maintenance of a stable pH in the solution where it is present. This can have numerous downstream effects, particularly in biological systems. For example, maintaining a stable pH can help preserve the structure and function of proteins, including enzymes, in the solution .

Action Environment

Environmental factors can influence the action of MOBS. For instance, temperature can affect the pKa of MOBS, and thus its buffering capacity. Moreover, the presence of other ions in the solution can potentially interact with MOBS and alter its buffering capacity . .

properties

IUPAC Name |

4-morpholin-4-ylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWJTPBPWTSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394906 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinobutane-1-sulfonic acid | |

CAS RN |

115724-21-5 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of MOBS?

A1: The molecular formula of MOBS is C8H17NO4S, and its molecular weight is 223.29 g/mol.

Q2: Is there any spectroscopic data available for MOBS?

A2: While specific spectroscopic data for MOBS is not extensively discussed in the provided research papers, general characterization techniques like NMR and IR spectroscopy can be employed to analyze its structure.

Q3: What are the main applications of MOBS in scientific research?

A3: MOBS is primarily used as a buffering agent in biological and chemical research. It helps maintain a stable pH in solutions, which is crucial for various experiments and assays.

Q4: Are there any studies investigating the use of MOBS in cell culture?

A4: While the provided research papers do not directly explore MOBS's use in cell culture, it is a commonly used buffer in this field due to its biocompatibility and ability to maintain physiological pH.

Q5: Can MOBS be used in studies involving metal ions?

A5: Yes, one study used a copper-containing nanomaterial (CuHARS) to investigate its effects on human chondrocytes []. While MOBS wasn't specifically mentioned, researchers often use buffers like MOBS in such experiments to control pH and prevent metal ion precipitation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)